molecular formula C14H20O B7984095 trans-2-(2-Ethylphenyl)cyclohexanol

trans-2-(2-Ethylphenyl)cyclohexanol

Cat. No.: B7984095
M. Wt: 204.31 g/mol
InChI Key: ZLXFVPRFIRJLEU-UONOGXRCSA-N
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Description

trans-2-(2-Ethylphenyl)cyclohexanol is a cyclohexanol derivative featuring a 2-ethylphenyl substituent at the trans-2 position of the cyclohexanol ring. Its molecular formula is C₁₄H₂₀O, with a molecular weight of 204.31 g/mol (CAS: 933674-53-4) . This compound is commercially available through three suppliers, highlighting its relevance in synthetic and pharmaceutical research . The trans configuration is critical for its stereochemical properties, which influence its biological activity and physicochemical behavior.

Synthesis of trans-cyclohexanol derivatives often involves stereoselective reduction or resolution techniques. For example, trans-2-(quinolin-2-yl)cyclohexanol is synthesized using Al(Oi-Pr)₃/i-PrOH, achieving a 94% yield with <1% cis isomer contamination .

Properties

IUPAC Name

(1R,2S)-2-(2-ethylphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h3-4,7-8,13-15H,2,5-6,9-10H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXFVPRFIRJLEU-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(2-Ethylphenyl)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-ethylphenylboronic acid.

    Reaction Conditions: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, is employed to couple the cyclohexanone with the 2-ethylphenylboronic acid.

    Reduction: The resulting product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

trans-2-(2-Ethylphenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to form a cyclohexane derivative using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: 2-(2-ethylphenyl)cyclohexanone.

    Reduction: 2-(2-ethylphenyl)cyclohexane.

    Substitution: 2-(2-ethylphenyl)cyclohexyl chloride.

Scientific Research Applications

trans-2-(2-Ethylphenyl)cyclohexanol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of trans-2-(2-Ethylphenyl)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, while the 2-ethylphenyl group provides hydrophobic interactions, contributing to the overall binding strength and selectivity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares trans-2-(2-Ethylphenyl)cyclohexanol with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Synergy References
This compound 2-Ethylphenyl C₁₄H₂₀O 204.31 Synthetic intermediate; supplier availability
trans-2-(Quinolin-2-yl)cyclohexanol Quinolin-2-yl C₁₅H₁₇NO 227.31 Iridium complex synthesis (catalysis)
Tramadol [(±)-trans-2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol] Dimethylaminomethyl, m-methoxyphenyl C₁₆H₂₅NO₂ 263.38 Analgesic (opioid receptor modulation)
Vesamicol [trans-2-(4-Phenylpiperidino)cyclohexanol] 4-Phenylpiperidino C₁₇H₂₅NO 259.39 Acetylcholine transport inhibition
trans-2-(Azaarylsulfanyl)cyclohexanol Azaarylsulfanyl Variable Variable pH-induced conformational switches

Key Observations :

  • Steric and Electronic Effects: The 2-ethylphenyl group in this compound provides moderate steric bulk compared to the planar quinolinyl group in trans-2-(quinolin-2-yl)cyclohexanol. This influences solubility and binding interactions in catalytic or biological systems.
  • Pharmacological Relevance: Tramadol and vesamicol demonstrate how substituents dictate therapeutic mechanisms. Tramadol’s dimethylaminomethyl and methoxyphenyl groups enable opioid receptor binding , whereas vesamicol’s phenylpiperidino moiety targets synaptic vesicle transport .

Industrial and Research Relevance

  • Supplier Availability: this compound is supplied by three vendors, indicating its utility in medicinal chemistry and material science .

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